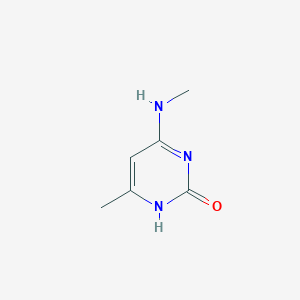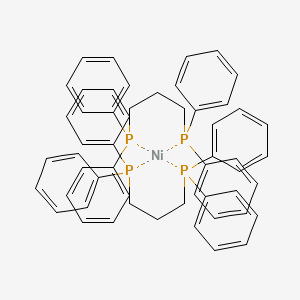
N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains both pyridine and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with thiocarbonyl compounds under specific conditions to form the thiadiazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine
- N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine
- N-(Pyridin-3-yl)-1,2,3-thiadiazol-4-amine
Uniqueness
N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the thiadiazole ring can affect the compound’s ability to interact with biological targets and its overall stability .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H6N4S |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
N-pyridin-3-ylthiadiazol-5-amine |
InChI |
InChI=1S/C7H6N4S/c1-2-6(4-8-3-1)10-7-5-9-11-12-7/h1-5,10H |
Clave InChI |
KIDCUMMHNNXSPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC2=CN=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)









![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)



